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Compound of Interest

Compound Name: Fmoc-D-Asp(OtBu)-OH

Cat. No.: B1310934 Get Quote

An In-Depth Spectroscopic Analysis of Fmoc-D-
Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key

Building Block in Peptide Synthesis.

This technical guide provides a comprehensive interpretation of the spectroscopic data for N-α-

(9-Fluorenylmethoxycarbonyl)-D-aspartic acid 4-tert-butyl ester, commonly known as Fmoc-D-
Asp(OtBu)-OH. As a crucial protected amino acid derivative in solid-phase peptide synthesis, a

thorough understanding of its analytical data is paramount for quality control and reaction

monitoring. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry data, supported by experimental protocols and structural visualizations.

Chemical Structure and Spectroscopic Overview
Fmoc-D-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid where the alpha-amino

group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic

acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for its

controlled incorporation into a growing peptide chain.
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Chemical Structure of Fmoc-D-Asp(OtBu)-OH

Fmoc Group D-Aspartate Backbone

Fmoc-NH- -CH(CH₂-COO-tBu)-COOH
 Amide Bond

Click to download full resolution via product page

Caption: Logical relationship of the functional groups in Fmoc-D-Asp(OtBu)-OH.

The spectroscopic data presented herein provides unambiguous confirmation of this structure.

¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy

identifies the key functional groups, and mass spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The

following sections detail the ¹H and ¹³C NMR data for Fmoc-D-Asp(OtBu)-OH.

¹H NMR Data
The ¹H NMR spectrum of Fmoc-D-Asp(OtBu)-OH exhibits characteristic signals for the Fmoc,

D-aspartate, and tert-butyl moieties. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Fmoc-H (aromatic) 7.78 - 7.30 Multiplet -

NH (amide) ~5.8 Doublet ~8.0

α-CH (aspartate) ~4.6 Multiplet -

Fmoc-CH ~4.2 Triplet ~7.0

Fmoc-CH₂ ~4.4 Doublet ~7.0

β-CH₂ (aspartate) ~2.8 Multiplet -

tert-Butyl (CH₃) 1.45 Singlet -

COOH >10.0 Broad Singlet -

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

Interpretation:

The aromatic protons of the Fmoc group appear as a complex multiplet in the downfield

region (7.78-7.30 ppm).

The amide proton (NH) signal is typically a doublet due to coupling with the adjacent α-CH.

The α-proton of the D-aspartate residue resonates around 4.6 ppm.

The methine (CH) and methylene (CH₂) protons of the Fmoc group's fluorenyl ring system

are observed at approximately 4.2 and 4.4 ppm, respectively.

The diastereotopic β-protons of the aspartate side chain appear as a multiplet around 2.8

ppm.

A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is characteristic of the

tert-butyl ester.
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The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often

above 10 ppm, and may be subject to exchange with residual water in the solvent.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the

molecule.

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl (COOH) ~173

Carbonyl (Ester C=O) ~170

Carbonyl (Urethane C=O) ~156

Fmoc (aromatic C) 144 - 120

tert-Butyl (quaternary C) ~82

Fmoc (CH) ~67

α-C (aspartate) ~53

Fmoc (CH₂) ~47

β-C (aspartate) ~37

tert-Butyl (CH₃) ~28

Note: These are approximate chemical shifts and can vary with experimental conditions.

Interpretation:

The three carbonyl carbons of the carboxylic acid, tert-butyl ester, and the Fmoc-carbamate

are found in the downfield region of the spectrum.

The numerous signals between 144 and 120 ppm correspond to the aromatic carbons of the

Fmoc group.

The quaternary carbon of the tert-butyl group is observed around 82 ppm.
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The α-carbon of the aspartate residue is typically found around 53 ppm.

The aliphatic carbons of the Fmoc group (CH and CH₂) and the aspartate side chain (β-C)

resonate in the upfield region.

The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at

approximately 28 ppm.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~3300 (sharp) N-H stretch Amide (in carbamate)

3100 - 3000 C-H stretch (sp²) Aromatic (Fmoc)

3000 - 2850 C-H stretch (sp³) Aliphatic

~1740 C=O stretch Ester (tert-butyl)

~1710 C=O stretch Carboxylic Acid

~1690 C=O stretch Amide (in carbamate)

~1530 N-H bend Amide (in carbamate)

~1250 C-O stretch Ester & Carboxylic Acid

Interpretation:

A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H

stretching vibration of the carboxylic acid, often overlapping with C-H stretching frequencies.

The N-H stretch of the carbamate is typically observed as a sharper peak around 3300 cm⁻¹.
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Aromatic and aliphatic C-H stretching vibrations are seen just above and below 3000 cm⁻¹,

respectively.

The spectrum displays three distinct carbonyl (C=O) stretching bands: one for the tert-butyl

ester, one for the carboxylic acid, and one for the Fmoc-carbamate.

The N-H bending vibration of the amide within the carbamate group is also a key diagnostic

peak.

Strong C-O stretching vibrations from the ester and carboxylic acid groups are present in the

fingerprint region.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight

of the compound and can provide structural information through fragmentation analysis.

Parameter Value

Molecular Formula C₂₃H₂₅NO₆

Molecular Weight 411.45 g/mol

Observed [M+H]⁺ ~412.17 m/z

Observed [M+Na]⁺ ~434.15 m/z

Interpretation:

The molecular weight of Fmoc-D-Asp(OtBu)-OH is 411.45 g/mol .

In positive ion mode ESI-MS, the compound is readily observed as the protonated molecule

[M+H]⁺ at an m/z value of approximately 412.17.

An adduct with sodium, [M+Na]⁺, is also commonly observed at an m/z of approximately

434.15.

Fragmentation of the molecular ion can occur, with common losses including the tert-butyl

group (loss of 56 Da) and the Fmoc group (loss of 222 Da).
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

General Spectroscopic Analysis Workflow

Sample Preparation

NMR IR MS

Data Interpretation

Conclusion

Fmoc-D-Asp(OtBu)-OH

Dissolve in deuterated solvent
(e.g., CDCl₃ or DMSO-d₆) Prepare KBr pellet or thin film Dissolve in suitable solvent

(e.g., ACN/H₂O with formic acid)

Acquire ¹H and ¹³C spectra

Chemical Shifts &
Coupling Constants

Acquire FT-IR spectrum

Vibrational Frequencies

Analyze by ESI-MS

m/z Values &
Fragmentation

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Fmoc-D-Asp(OtBu)-OH.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of Fmoc-D-Asp(OtBu)-OH was dissolved in 0.6

mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆,
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DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain

a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum was acquired with a

sufficient number of scans. Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of Fmoc-D-Asp(OtBu)-OH (1-2

mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an

agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared

spectrometer.

Acquisition: A background spectrum of the pure KBr pellet was first recorded. The sample

pellet was then placed in the sample holder, and the spectrum was acquired over the range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Fmoc-D-Asp(OtBu)-OH was prepared by dissolving

a small amount of the compound in a mixture of acetonitrile and water (typically 1:1 v/v) with

0.1% formic acid to aid in protonation.

Instrumentation: The analysis was performed on an Electrospray Ionization Mass

Spectrometer (ESI-MS).

Acquisition: The sample solution was introduced into the ESI source via direct infusion or

through a liquid chromatography system. The mass spectrum was acquired in the positive

ion mode over a suitable m/z range.
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Conclusion
The collective spectroscopic data from NMR, IR, and MS analyses provide a detailed and

consistent structural elucidation of Fmoc-D-Asp(OtBu)-OH. The presented data and

interpretations serve as a valuable reference for researchers in the fields of peptide chemistry

and drug development, ensuring the correct identification and quality assessment of this

essential building block. The provided experimental protocols offer a standardized approach for

obtaining reproducible and high-quality spectroscopic data.

To cite this document: BenchChem. [Spectroscopic data interpretation for Fmoc-D-
Asp(OtBu)-OH (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310934#spectroscopic-data-interpretation-for-fmoc-
d-asp-otbu-oh-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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